3,4-Pyridinedimethanol, 6-methyl-

Descripción general

Descripción

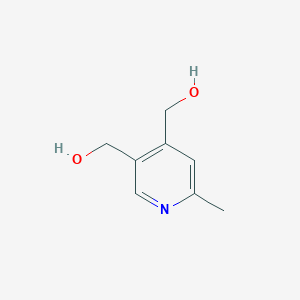

3,4-Pyridinedimethanol, 6-methyl- is a chemical compound with the molecular formula C8H11NO2. It is a derivative of pyridine, characterized by the presence of two hydroxymethyl groups at the 3 and 4 positions and a methyl group at the 6 position of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,4-Pyridinedimethanol, 6-methyl- can be synthesized from dimethyl 6-methylpyridine-3,4-dicarboxylate. The synthesis involves the reduction of the ester groups to hydroxymethyl groups using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) under an inert atmosphere . The reaction is typically carried out at temperatures ranging from 0 to 20°C for about 17 hours .

Industrial Production Methods: While specific industrial production methods for 3,4-Pyridinedimethanol, 6-methyl- are not extensively documented, the general approach involves large-scale synthesis using similar reduction reactions. The choice of reagents and conditions may vary to optimize yield and purity for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions: 3,4-Pyridinedimethanol, 6-methyl- undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Further reduction can lead to the formation of primary alcohols.

Substitution: The methyl group at the 6 position can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3).

Major Products:

Oxidation: Formation of 6-methyl-3,4-pyridinedicarboxylic acid.

Reduction: Formation of 3,4-pyridinedimethanol.

Substitution: Various substituted pyridines depending on the electrophile used.

Aplicaciones Científicas De Investigación

Nutritional Supplementation

Pyridoxine is widely used as a dietary supplement to prevent or treat vitamin B6 deficiency. It plays a crucial role in various metabolic processes:

- Amino Acid Metabolism : Pyridoxine is involved in the transamination and deamination of amino acids, which are vital for protein synthesis.

- Neurotransmitter Synthesis : It is a cofactor for enzymes that synthesize neurotransmitters such as serotonin and dopamine.

Table 1: Summary of Pyridoxine's Role in Metabolism

| Function | Description |

|---|---|

| Amino Acid Metabolism | Transamination and deamination processes |

| Neurotransmitter Synthesis | Cofactor for serotonin and dopamine synthesis |

| Hemoglobin Production | Essential for heme synthesis |

| Immune Function | Supports lymphocyte production |

Clinical Applications

Pyridoxine has been studied for its therapeutic effects in various clinical scenarios:

- Nausea and Vomiting in Pregnancy : A combination of doxylamine and pyridoxine has been shown to significantly reduce nausea and vomiting symptoms in pregnant women. A randomized controlled trial indicated a mean decrease in the Pregnancy Unique-Quantification of Emesis (PUQE) score, demonstrating its effectiveness .

- Neurological Disorders : Pyridoxine supplementation has been explored in conditions such as sensory neuropathy and certain metabolic disorders like McArdle's disease. While some studies indicate potential benefits, more rigorous clinical trials are necessary to establish conclusive evidence .

Table 2: Clinical Studies on Pyridoxine

Industrial Applications

Pyridoxine is also utilized in various industrial applications:

- Food Fortification : It is commonly added to cereals and other food products to enhance nutritional value.

- Pharmaceuticals : Used as an ingredient in formulations aimed at treating deficiency-related conditions.

Case Study 1: Nausea Treatment

In a double-blind study involving 261 women experiencing nausea during pregnancy, those treated with a combination of doxylamine succinate and pyridoxine hydrochloride reported improved symptoms compared to the placebo group. The study highlighted the safety profile of pyridoxine when used during pregnancy .

Case Study 2: Neurological Effects

A cohort study examined the effects of high-dose pyridoxine on patients with sensory neuropathy. While some participants experienced symptom relief, others reported adverse effects at doses exceeding 500 mg/day. This underscores the need for careful monitoring when prescribing high-dose vitamin B6 supplements .

Mecanismo De Acción

The mechanism of action of 3,4-Pyridinedimethanol, 6-methyl- involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The hydroxymethyl groups may participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparación Con Compuestos Similares

- 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-

- Pyridoxine (Vitamin B6)

Comparison:

- 3,4-Pyridinedimethanol, 6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

- 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl- has an additional hydroxyl group, which may alter its reactivity and interactions.

- Pyridoxine is a well-known vitamin with established roles in metabolism, whereas 3,4-Pyridinedimethanol, 6-methyl- is primarily of interest for its synthetic and potential therapeutic applications .

Actividad Biológica

3,4-Pyridinedimethanol, 6-methyl- (CAS No. 4664-11-3) is a chemical compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant studies, and potential applications in various fields.

Chemical Structure and Properties

3,4-Pyridinedimethanol, 6-methyl- features a pyridine ring with two hydroxymethyl groups and a methyl group at the 6-position. This specific substitution pattern contributes to its distinct chemical and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 155.16 g/mol |

| CAS Number | 4664-11-3 |

The biological activity of 3,4-Pyridinedimethanol, 6-methyl- is primarily attributed to its ability to interact with various biological targets. The compound may exert its effects through:

- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular processes.

- Receptor Modulation : The compound may bind to specific receptors, influencing signaling pathways associated with cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that 3,4-Pyridinedimethanol, 6-methyl- exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Potential

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms involve modulation of key signaling pathways associated with tumor growth .

Neuroprotective Effects

Emerging evidence suggests that 3,4-Pyridinedimethanol, 6-methyl- may possess neuroprotective properties. It has been studied for its potential in treating neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells .

Case Studies

- Antimicrobial Efficacy : A study focused on the efficacy of various plant extracts against the brown plant hopper revealed that compounds similar to 3,4-Pyridinedimethanol, 6-methyl-, showed promising results in inhibiting pest populations .

- Anticancer Research : In a xenograft mouse model, the administration of this compound led to a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer therapeutic agent .

Propiedades

IUPAC Name |

[5-(hydroxymethyl)-2-methylpyridin-4-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6-2-7(4-10)8(5-11)3-9-6/h2-3,10-11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXOBAMXFZCXLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)CO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342861 | |

| Record name | 3,4-Pyridinedimethanol, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4664-11-3 | |

| Record name | 3,4-Pyridinedimethanol, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.